molecular formula C24H22N2O3 B3483834 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide

Cat. No. B3483834
M. Wt: 386.4 g/mol
InChI Key: WMCDRFIAOIWIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic molecule that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide is complex and involves multiple pathways. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE-4). It also modulates different signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, the compound regulates the expression of different genes involved in inflammation, cancer, and other biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide are diverse and depend on the specific biological process being investigated. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It also exhibits anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Moreover, the compound has been shown to possess anti-microbial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide in lab experiments is its versatility. The compound exhibits various pharmacological activities and can be used to investigate different biological processes. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for different diseases, such as cancer, inflammation, and microbial infections. Another direction is to explore the compound's mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Moreover, the development of novel derivatives of the compound may lead to the discovery of more potent and selective pharmacological agents.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-furylmethyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in several studies to investigate the mechanism of action of different biological processes, including the inhibition of enzymes, the modulation of signaling pathways, and the regulation of gene expression.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-28-18-9-7-17(8-10-18)23-14-21(20-13-16(2)6-11-22(20)26-23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCDRFIAOIWIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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